molecular formula C11H9B B1266630 1-(Bromomethyl)naphthalene CAS No. 3163-27-7

1-(Bromomethyl)naphthalene

Cat. No. B1266630
CAS RN: 3163-27-7
M. Wt: 221.09 g/mol
InChI Key: RZJGKPNCYQZFGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Bromomethyl)naphthalene and its derivatives often involves bromination reactions of naphthalene or its precursors. For instance, the synthesis of 1,8-di(bromomethyl)naphthalene involves strategic bromination to introduce bromomethyl groups at specific positions on the naphthalene ring, which is a critical step in producing various naphthalene derivatives (J. Robert et al., 1974). Furthermore, the preparation of derivatives like naphthalene-1,8-diylbis(diphenylmethylium) showcases the reactivity of 1,8-dibromonaphthalene in oxidative self-coupling reactions, offering insights into its chemical versatility (Terunobu Saitoh et al., 2006).

Molecular Structure Analysis

The molecular structure of 1-(Bromomethyl)naphthalene derivatives, such as 1,8-di(bromomethyl)naphthalene, has been determined through X-ray structure determination, showcasing twofold symmetry and providing insights into its conformation and intermolecular interactions, which include nonbonded H...Br distances indicating electrostatic binding (J. Robert et al., 1974).

Chemical Reactions and Properties

1-(Bromomethyl)naphthalene and its derivatives participate in various chemical reactions, highlighting its role as a versatile intermediate. For example, the synthesis of naphthalene-1,8-diylbis(diphenylmethylium) through oxidative self-coupling reactions of N,N-dialkylanilines exhibits its utility in organic synthesis, demonstrating its reactivity and potential in creating complex organic molecules (Terunobu Saitoh et al., 2006).

Physical Properties Analysis

The physical properties of 1-(Bromomethyl)naphthalene derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various solvents and reactions. The crystalline structure and conformation of 1,8-di(bromomethyl)naphthalene, determined through X-ray structure determination, provide valuable information about its physical characteristics and how they influence its reactivity and interactions in chemical processes (J. Robert et al., 1974).

Chemical Properties Analysis

The chemical properties of 1-(Bromomethyl)naphthalene, including its reactivity, stability, and interactions with other compounds, are integral to its application in organic synthesis. Studies on its derivatives, like the synthesis and reactivity of naphthalene-1,8-diylbis(diphenylmethylium) in oxidative coupling reactions, shed light on the chemical behavior of 1-(Bromomethyl)naphthalene and its potential in synthesizing novel organic compounds (Terunobu Saitoh et al., 2006).

Scientific Research Applications

General Applications

  • Specific Scientific Field : Organic Synthesis and Pharmaceuticals
  • Summary of the Application : “1-(Bromomethyl)naphthalene” is employed as an intermediate in organic synthesis and pharmaceutical applications . It plays a crucial role in the synthesis of various organic compounds and drugs.

Specific Study

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : A study was conducted on the distortion of a naphthalene ring using steric repulsion between peri-substituents at the 1- and 8-positions . “1-(Bromomethyl)naphthalene” was used in this study.
  • Methods of Application or Experimental Procedures : The introduction of bromo groups into the methyl groups of the 1,8-dimethylnaphthalene enhanced the steric repulsion to distort the naphthalene ring .
  • Results or Outcomes : X-ray crystallography revealed that 1,8-bis (bromomethyl)naphthalene had a vertical distortion with a 11.0° dihedral angle (α) between peri-substituents which disturbed the coplanarity of the naphthalene ring . On the other hand, the dihedral angle of 1,8-bis (dibromomethyl)naphthalene was smaller (α = 8.3°) despite the bulkier substituents .

Two-Photon Chemistry

  • Specific Scientific Field : Physical Chemistry
  • Summary of the Application : The two-photon chemistry of “1-(Bromomethyl)naphthalene” has been studied using time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques .
  • Methods of Application or Experimental Procedures : The study involved the use of advanced photolysis techniques to investigate the two-photon chemistry of "1-(Bromomethyl)naphthalene" .
  • Results or Outcomes : The study provided valuable insights into the two-photon chemistry of “1-(Bromomethyl)naphthalene”, although the specific results were not detailed in the source .

Synthesis of Unusual α-Amino Acid Derivatives

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “1-(Bromomethyl)naphthalene” has been used in the synthesis of indan-based unusual α-amino acid derivatives under solid-liquid phase-transfer catalysis conditions .
  • Methods of Application or Experimental Procedures : The synthesis involved the use of “1-(Bromomethyl)naphthalene” under solid-liquid phase-transfer catalysis conditions .
  • Results or Outcomes : The synthesis resulted in the production of indan-based unusual α-amino acid derivatives .

Safety And Hazards

1-(Bromomethyl)naphthalene is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding inhalation and contact with skin or eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for 1-(Bromomethyl)naphthalene are not mentioned in the search results, naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability . This suggests potential future applications in the field of electronics and photonics.

properties

IUPAC Name

1-(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJGKPNCYQZFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185511
Record name 1-(Bromomethyl)naphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)naphthalene

CAS RN

3163-27-7
Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Synthesis routes and methods I

Procedure details

To a stirring solution of 912 mg (3.48 mmol, 1.2 equiv) of triphenylphosphine in 10 mL of CCl4 at 0° C. is added 180 μL (3.48 mmol, 1.2 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 500 mg (3.16 mmol) of 1-Naphthalenemethanol in 5 mL of CCl4 is added over 2 min. The resulting solution is stirred 1.5 h at RT, and the solvent is removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 10/1 as eluent afforded 670 mg of the title compound as a clear, colorless oil: 1H NMR (CDCl3, 300 MHz) δ8.18 (d, 1H), 7.83 (m, 2H), 7.63-7.38 (m, 4H), 4.98 (s, 2H); Rf =0.65 in hexane/EtOAc 5/1.
Quantity
912 mg
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180 μL
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10 mL
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500 mg
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reactant
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Quantity
5 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 52.35 g (368.1 mmol) of 1-methylnaphthalene, 68.79 g (368.5 mmol) of N-bromosuccinimide (NBS), 0.45 g (1.86 mmol) of benzoyl peroxide (BPO) and 250 ml of carbon tetrachloride was stirred for 6 hours while heating and refluxing. The deposit was removed by filtration, and the filtrate was concentrated to obtain 84.64 g (purity: 90.4%, yield: 94%) of an oily crude product of 1-(bromomethyl)naphthalene.
Quantity
52.35 g
Type
reactant
Reaction Step One
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68.79 g
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reactant
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0.45 g
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reactant
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250 mL
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solvent
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Synthesis routes and methods IV

Procedure details

1-naphthylmethanol (3.2 g) was taken up in CH2Cl2 (10 mL) and cooled to 0° C. Phosphorus tribromide (25 mL, 1 M in CH2Cl2) was added drop wise and allowed to stir at RT for 2 h. Saturated sodium bicarbonate and sodium hydroxide was added slowly until alkaline. The organic layer was separated, dried over sodium sulfate, and evaporated under reduced pressure to give an off-white solid (4.4 g). Proton NMR was sufficient for the next step.
Quantity
3.2 g
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reactant
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25 mL
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0 (± 1) mol
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0 (± 1) mol
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10 mL
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Synthesis routes and methods V

Procedure details

1-Naphthalene methanol (2.0 g, 12.7 mmol) was dissolved in toluene (30 mL) and pyridine (1.02 mL, 12.7 mmol) was added. The solution was cooled to 0° C. PBr3 (1.19 mL, 12.7 mmol) was added dropwise over 15 min. The reaction mixture was then brought up to room temperature and stirred for 1 h. The mixture was washed with K2CO3 solution and extracted with EtOAc (3×30 mL). The EtOAc layer was washed with brine and dried (MgSO4). The solvent was evaporated off in-vacuo to give 1-(bromomethyl)naphthalene (1.5 g, 53%) as a colourless oil, This intermediate was used in the following reaction. Sodium ethoxide (169 mg, 2.49 mmol) was added to DMF (5 mL) at 0° C., and the suspension was stirred for 10 min. 7-hydroxy-4-methylcoumarin (438 mg, 2.49 mmol) was slowly added and resulting mixture was stirred at this temp for 0.5 h, then allowed to reach room temperature. To this mixture 1-(bromomethyl)naphthalene (500 mg, 2.26 mmol) was added portionwise. Resulting reaction mixture was stirred at room temperature for 16 h. DMF was evaporated off in-vacuo and the residue was taken up in EtOAc, and washed with brine (2×50 mL), water (2×50 mL) and 1M NaOH (2×30 mL). The organic layer was dried (MgSO4) and product was purified by flash chromatography, eluting with hexane:EtOAc (2:1) to give 43 (200 mg, 28%) as a white solid. Mpt=181-183° C. H1 NMR (500 MHz, acetone-d6): δ=8.10 (1H, d, ArH), 8.00-7.99 (2H, m, Ar), 7.97-7.71 (2H, m, ArH), 7.70-7.53 (3H, m, ArH), 7.24 (1H, s, ArH), 7.09 (1H, d, CH), 6.23 (1H, s, CH), 5.68 (2H, s, CH2), 2.40 (3H, s, CH3).
Quantity
2 g
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reactant
Reaction Step One
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30 mL
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1.02 mL
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Quantity
1.19 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
KC Schreiber, RG Byers - Journal of the American Chemical …, 1962 - ACS Publications
… 7-methoxy- 1-bromomethylnaphthalene 18 times faster than 1-bromomethylnaphthalene, while 5-methoxy-1 -bromomethylnaphthalene is only 2.4 times faster thanits parent compound. …
Number of citations: 14 pubs.acs.org
EO Onyango, AR Kelley, DC Qian… - The Journal of Organic …, 2015 - ACS Publications
The Diels–Alder reaction between 2-methylfuran and 3-bromobenzyne (3), which was generated under mild conditions from 1,3-dibromobenzene and lithium diisopropylamide (LDA), …
Number of citations: 5 pubs.acs.org
H Yang, H Han, J Wang, W Qiao, L Ling - Energy & Fuels, 2018 - ACS Publications
Novel graphitizable pitches with controllable softening points and methylene-bridged structures were successfully prepared through photobromination of 1-methylnaphthalene (1-MNa) …
Number of citations: 8 pubs.acs.org
S Watanabe, M Nagano, T Suzuki, T Ichimura - Journal of Photochemistry …, 2000 - Elsevier
The photochemical reaction of 2-(bromomethyl)naphthalene (2-BMN) in acetonitrile solution was studied with nanosecond laser flash photolysis. There appeared two peaks at 380 and …
Number of citations: 7 www.sciencedirect.com
S Futamura, ZM Zong - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
Photobromination of side-chain methyl groups on arenes with N-bromosuccinimide (NBS) was investigated. Visible light irradiation in benzene solvent was extremely effective in …
Number of citations: 37 www.journal.csj.jp
W Chen, J Bai, G Zhang - Advanced Synthesis & Catalysis, 2017 - Wiley Online Library
The asymmetric dearomatization and addition reaction of bromomethylnaphthalenes with aldehydes proceeded smoothly in the presence of carbazole‐based bisoxazoline CrCl 2 …
Number of citations: 13 onlinelibrary.wiley.com
MAN Nguyen, ME Tomasso, C Ji - ECS Transactions, 2014 - iopscience.iop.org
… The mechanism for the direct reduction of benzyl bromide or 1-bromomethylnaphthalene involving carbanion intermediates should be similar to that for benzyl iodide (29) and needs no …
Number of citations: 3 iopscience.iop.org
DF Kelley, SV Milton, D Huppert… - The Journal of Physical …, 1983 - ACS Publications
Spectra and kinetics of aromatic radicals have been obtained by means of a two-color laser-induced fluorescence experiment. The rates and dissociation mechanism of l-(chloromethyl) …
Number of citations: 50 pubs.acs.org
S Ni, MAEAAA El Remaily… - Advanced Synthesis & …, 2018 - Wiley Online Library
The versatility of the trityl cation (TrBF 4 ) as a highly efficient Lewis acid organocatalyst is demonstrated in a light induced benzylic brominaion of alkyl‐arenes under mild conditions. …
Number of citations: 34 onlinelibrary.wiley.com
MP Paramonova, ES Gureeva, AA Ozerov… - Doklady Biochemistry …, 2023 - Springer
The synthesis of a new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives containing in position 3 naphthalen-1-yl-, naphthalen-2-yl-, 1-bromonaphthalen-2-ylmethyl, benzyl, and …
Number of citations: 3 link.springer.com

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